

Comparative Guide to Analytical Methods for (R)-Elexacaftor Quantification

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Compound of Interest		
Compound Name:	(R)-Elexacaftor	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published analytical methods for the quantification of **(R)-Elexacaftor** in biological matrices. The objective is to offer a comparative overview of method performance based on available experimental data to aid in the selection and implementation of appropriate analytical strategies in research and clinical settings. The information is compiled from several validated methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Summary of Validated Analytical Methods

The following tables summarize the key performance characteristics of various analytical methods developed for the quantification of Elexacaftor, often in combination with coadministered drugs Tezacaftor and Ivacaftor.

Table 1: Comparison of LC-MS/MS Method Performance for Elexacaftor Quantification



Parameter	Method 1	Method 2	Method 3
Linearity Range (ng/mL)	151 - 40,382[1]	100 - 20,000[2][3]	8 - 12,000[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL)	151	100	8
Intra-day Precision (%CV)	0.74 - 9.20	≤15	Not explicitly stated
Inter-day Precision (%CV)	Not explicitly stated	≤15	Not explicitly stated
Accuracy (%)	89.90 - 100.68	Within ±15% of nominal	Not explicitly stated
Internal Standard	Not explicitly stated	Deuterated internal standards	Deuterated internal standards

Table 2: Comparison of HPLC Method Performance for Elexacaftor Quantification

Parameter	Method 4	Method 5
Linearity Range (ng/mL)	435 - 17,400	50,000 - 150,000
Lower Limit of Quantification (LLOQ) (ng/mL)	435	804
Precision (%CV)	0.08	0.214 (%RSD)
Accuracy (% Recovery)	96.41	99.29
Internal Standard	Lumacaftor	Not explicitly stated

Experimental Protocols: Detailed Methodologies

Below are detailed experimental protocols for the key analytical methods cited in this guide.

Method 1 & 2 (LC-MS/MS)



These methods, developed for the simultaneous quantification of Elexacaftor, Tezacaftor, and Ivacaftor in human plasma, are validated according to ICH or EMA guidelines.

- Sample Preparation: A rapid protein precipitation extraction protocol is employed. Typically, a small volume of human plasma (e.g., 50 μL) is mixed with a protein precipitating agent (e.g., methanol) containing deuterated internal standards. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 HPLC column.
 - Mobile Phase: A gradient of aqueous and organic solvents, such as methanol and 0.1% formic acid, is commonly used.
 - Flow Rate: Typically around 1.0 mL/min.
- Detection: Quantification is achieved using a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Method 4 (HPLC)

This HPLC method was developed for the simultaneous estimation of Elexacaftor, Ivacaftor, and Tezacaftor in human plasma.

- Sample Preparation: Specific details on sample preparation were not provided in the source material.
- Chromatographic Conditions:
 - Column: Azilent C18 (250 x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile in a 70:30 (v/v) ratio.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength of 250 nm.

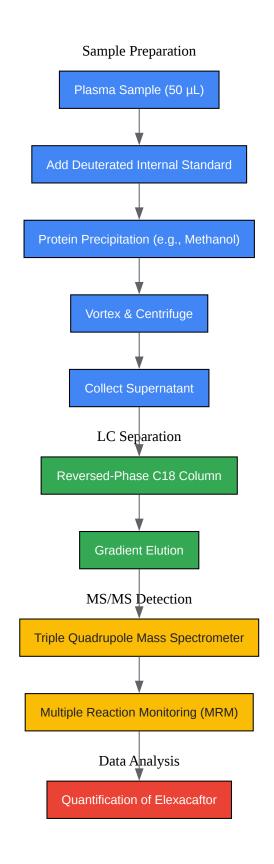


- Column Temperature: 30°C.
- Internal Standard: Lumacaftor.

Visualizations: Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

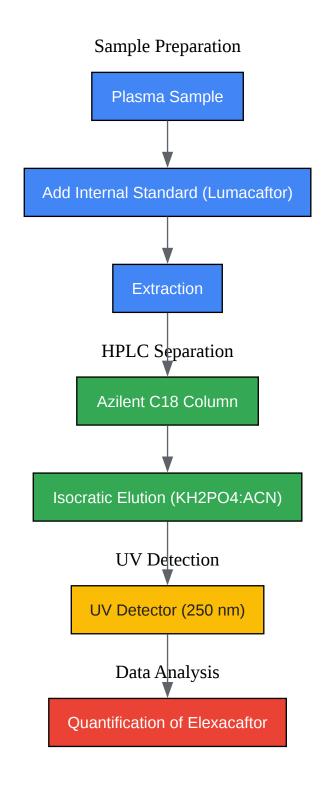




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Caption: LC-MS/MS Experimental Workflow.

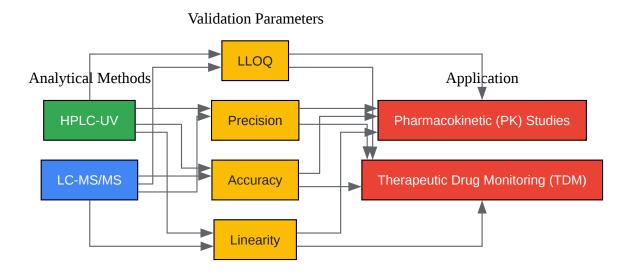




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Caption: HPLC-UV Experimental Workflow.





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Caption: Method Validation and Application.

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